molecular formula C14H14N2O4 B2930182 ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate CAS No. 339106-26-2

ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate

Cat. No.: B2930182
CAS No.: 339106-26-2
M. Wt: 274.276
InChI Key: RFCOOHJJRXUQLV-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate is a complex organic molecule with significant applications in scientific research and industry. It features a unique structure that includes a cyano group, a methoxyphenylamino moiety, and an oxobutenoate ester.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of various bioactive molecules. Its functional groups allow for further modifications.

Biology and Medicine

It exhibits potential biological activity, making it a candidate for drug development. It has been studied for its possible use as an enzyme inhibitor and in anti-cancer research.

Industry

In industrial settings, it is used in the manufacture of advanced materials, including specialized polymers and dyes, owing to its unique structure.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended for use as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. Without specific information, it’s hard to comment on the exact hazards associated with this compound. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future research directions would depend on the current applications of this compound. If it shows promise in a particular field (like medicine or materials science), future research might focus on improving its efficacy, reducing its side effects, or finding new applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate can be synthesized through a multi-step process involving several key reagents and catalysts. One common method involves the condensation of ethyl acetoacetate with 4-methoxyaniline, followed by a cyanation reaction to introduce the cyano group. The reaction conditions typically include:

  • Solvent: : Ethanol or methanol

  • Catalyst: : Base such as sodium methoxide or potassium carbonate

  • Temperature: : Reflux conditions, typically 60-80°C

  • Reaction Time: : Several hours to ensure complete conversion

Industrial Production Methods

For large-scale production, an optimized synthesis pathway is employed, often involving automated reactors and continuous flow systems to enhance efficiency. The choice of solvents and catalysts may vary to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate undergoes various chemical reactions, including:

  • Oxidation: : Can form nitro derivatives or other oxidized forms.

  • Reduction: : Leads to the formation of amines or alcohols.

  • Substitution: : Aromatic substitution reactions can occur, especially on the methoxyphenyl ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Catalysts for Substitution: : Ferric chloride, aluminum chloride

Major Products Formed

  • Oxidation: Formation of ethyl (3Z)-3-cyano-4-[(4-nitrophenyl)amino]-2-oxobut-3-enoate

  • Reduction: Formation of ethyl (3Z)-3-cyano-4-[(4-aminophenyl)amino]-2-oxobut-3-enoate

  • Substitution: Various substituted derivatives on the phenyl ring

Comparison with Similar Compounds

Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate can be compared with similar compounds like:

  • Ethyl 3-cyano-4-(4-aminophenyl)-2-oxobut-3-enoate: : Similar but without the methoxy group, altering its reactivity and biological properties.

  • Ethyl (3Z)-3-cyano-4-[(4-hydroxyphenyl)amino]-2-oxobut-3-enoate: : Contains a hydroxyl group instead, changing its polarity and hydrogen-bonding ability.

These analogs highlight the compound's unique electronic and steric properties, contributing to its specific reactivity and application potential.

Properties

IUPAC Name

ethyl (Z)-3-cyano-4-(4-methoxyanilino)-2-oxobut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-20-14(18)13(17)10(8-15)9-16-11-4-6-12(19-2)7-5-11/h4-7,9,16H,3H2,1-2H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCOOHJJRXUQLV-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C(=C\NC1=CC=C(C=C1)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.